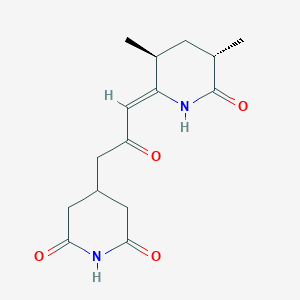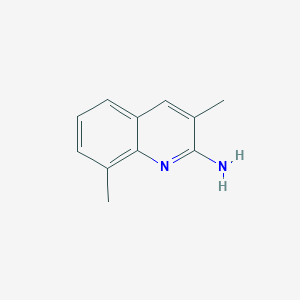
3-(CHLOROACETYL)-4-THIAZOLIDINECARBOXYLIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(CHLOROACETYL)-4-THIAZOLIDINECARBOXYLIC ACID is a heterocyclic compound that contains a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(CHLOROACETYL)-4-THIAZOLIDINECARBOXYLIC ACID typically involves the reaction of chloroacetyl chloride with thiazolidine-4-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction parameters and to increase yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
化学反应分析
Types of Reactions
3-(CHLOROACETYL)-4-THIAZOLIDINECARBOXYLIC ACID undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
科学研究应用
3-(CHLOROACETYL)-4-THIAZOLIDINECARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-(CHLOROACETYL)-4-THIAZOLIDINECARBOXYLIC ACID involves its interaction with biological targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The thiazolidine ring can interact with various molecular targets through hydrogen bonding and hydrophobic interactions, affecting cellular pathways and processes.
相似化合物的比较
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with applications in medicinal chemistry, particularly as antidiabetic agents.
Thiazolidine-4-carboxylic acid: A precursor in the synthesis of 3-(CHLOROACETYL)-4-THIAZOLIDINECARBOXYLIC ACID.
Chloroacetyl chloride: A reagent used in the synthesis of various chloroacetyl derivatives.
Uniqueness
This compound is unique due to its combination of a chloroacetyl group and a thiazolidine ring, which imparts distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
属性
CAS 编号 |
136086-20-9 |
|---|---|
分子式 |
C6H8ClNO3S |
分子量 |
209.65 g/mol |
IUPAC 名称 |
3-(2-chloroacetyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H8ClNO3S/c7-1-5(9)8-3-12-2-4(8)6(10)11/h4H,1-3H2,(H,10,11) |
InChI 键 |
IQUNAOSVGUETJE-UHFFFAOYSA-N |
SMILES |
C1C(N(CS1)C(=O)CCl)C(=O)O |
规范 SMILES |
C1C(N(CS1)C(=O)CCl)C(=O)O |
同义词 |
4-Thiazolidinecarboxylic acid, 3-(chloroacetyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)
![(2S)-3-hydroxy-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5R,6R)-4-hydroxy-6-methyl-5-(methylamino)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B143318.png)





